molecular formula C22H29NO5 B12424625 Guanfu base I

Guanfu base I

Cat. No.: B12424625
M. Wt: 387.5 g/mol
InChI Key: XGTNTUKODZZCGL-JWCWUQCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanfu Base I (GFI) is a diterpenoid alkaloid isolated from Aconitum coreanum (关白附), a plant traditionally used in Chinese medicine for cardiovascular conditions. GFI is identified as a primary metabolite of Guanfu Base A (GFA), an antiarrhythmic compound, through phase I metabolism (hydrolysis) in humans and rats . Structurally, GFI features an atisine skeleton with acetyl (R1=-Ac) and hydroxyl (R2=-H, R3=-H) substitutions (Table 1) .

Properties

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate

InChI

InChI=1S/C22H29NO5/c1-9-4-20-7-12-15-19(3)5-11(28-10(2)24)6-21(15)16(20)14(25)13(9)17(26)22(20,27)18(21)23(12)8-19/h11-18,25-27H,1,4-8H2,2-3H3/t11-,12-,13+,14+,15+,16+,17+,18?,19-,20?,21-,22-/m0/s1

InChI Key

XGTNTUKODZZCGL-JWCWUQCBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)O)O)C

Canonical SMILES

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanfu base I can be synthesized through the extraction and isolation from the tuber of Aconitum coreanum. The process involves several steps, including the use of liquid chromatography and mass spectrometry to identify and isolate the compound . The specific reaction conditions for the synthesis of this compound involve the use of solvents such as acetonitrile and acetic acid, with the separation achieved through high-pressure homogenate emulsification .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Guanfu base I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, such as Guanfu base A, its glucuronide, and sulfate conjugates .

Mechanism of Action

Guanfu base I exerts its effects primarily through the inhibition of sodium and potassium channels in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also acts as a noncompetitive inhibitor of the enzyme CYP2D6, which plays a role in drug metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation

The Guanfu alkaloids share a core atisine structure but differ in substituent groups, influencing their bioactivity (Table 1):

Compound R1 R2 R3 Key Structural Features
GFI -Ac -H -H Hydrolyzed metabolite of GFA
GFA -Ac -H -Ac Parent compound with dual acetylation
GFG -Ac -Ac -Ac Tri-acetylated, potent HERG inhibitor
Atisine -OH -OH -OR3 Non-acetylated, foundational skeleton

Table 1: Structural comparison of GFI with related alkaloids .

Pharmacological Targets and Mechanisms

Sodium Channel Blockade
  • GFI : Inhibits slow sodium currents (IC₅₀ = 1.64 mM in guinea pig ventricular myocytes), reducing arrhythmia triggers .
  • GFA : More potent sodium channel blocker (IC₅₀ = 0.98 mM) due to additional acetyl group enhancing lipophilicity .
  • GFG : Primarily targets HERG potassium channels (IC₅₀ = 17.9 μM), causing QT prolongation risk, unlike GFI and GFA .
Metabolic Interactions
  • GFA : Undergoes phase I metabolism to GFI and phase II glucuronidation/sulfation, reducing systemic exposure .
Antiarrhythmic Efficacy
  • GFA: Clinically validated; 87.5% efficacy in terminating paroxysmal supraventricular tachycardia, comparable to propafenone .

Pharmacokinetic and Metabolic Profiles

Metabolism

  • GFI : Formed via hydrolysis of GFA in humans and rats. Detected in urine alongside GFA glucuronide (m/z 606) and sulfate (m/z 510) conjugates .
  • GFA : Extensive first-pass metabolism; 60–70% excreted as GFI and oxidized metabolites .

Bioavailability and Half-Life

  • GFA: Intravenous administration achieves peak plasma concentration in 15–30 minutes (t₁/₂ = 2.5–3.5 hours) .
  • GFI : Lower bioavailability than GFA due to rapid conjugation and excretion .

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer: Follow ARRIVE guidelines for animal research, ensuring proper sample sizes and humane endpoints. Obtain ethics committee approval and document informed consent procedures for human-derived samples. Disclose conflicts of interest and funding sources explicitly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.